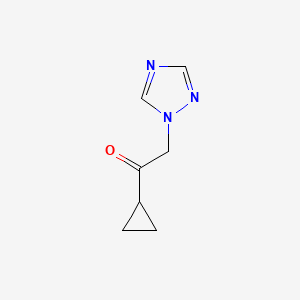
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide, also known as BDDTB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiophene-based compounds and has shown promising results as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of the target enzyme or receptor. For example, this compound has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Similarly, this compound has been shown to inhibit the activity of HDAC6, which leads to the accumulation of acetylated proteins and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For example, this compound has been shown to induce cell death and inhibit cell proliferation in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit antipsychotic-like effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide is its high potency and selectivity for the target enzyme or receptor. This makes it an ideal tool for studying the role of these targets in disease development and progression. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the high potency of this compound can also make it toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide. One potential application is in the development of novel cancer therapies that target CK2 and HDAC6. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, this compound may also have potential applications in the treatment of neurodegenerative disorders and psychiatric disorders, although more research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide involves a multi-step process that starts with the reaction of 4-bromobenzoic acid and thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 3-methylthiophene-2,5-dione in the presence of a base to form the desired product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, the protein kinase CK2, the histone deacetylase HDAC6, and the dopamine D2 receptor. These enzymes and receptors are known to be involved in the development and progression of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3S/c18-13-3-7-15(8-4-13)20(16-9-10-24(22,23)11-16)17(21)12-1-5-14(19)6-2-12/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQWMKPTXKFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)

![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)




![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)





